molecular formula C8H14Cl2N2 B2676555 (4,6-Dimethylpyridin-2-YL)methanamine CAS No. 76457-15-3

(4,6-Dimethylpyridin-2-YL)methanamine

Cat. No.: B2676555
CAS No.: 76457-15-3
M. Wt: 209.11
InChI Key: XTYXQKYKWNXHFL-UHFFFAOYSA-N
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Description

(4,6-Dimethylpyridin-2-YL)methanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring two methyl groups at the 4 and 6 positions and a methanamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylpyridin-2-YL)methanamine typically involves the alkylation of 4,6-dimethyl-2-pyridinecarboxaldehyde with an appropriate amine source. One common method includes the reduction of the corresponding nitrile or amide derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the nitrile or amide precursors are hydrogenated in the presence of a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylpyridin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are frequently used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(4,6-Dimethylpyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,6-Dimethylpyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpyridin-2-YL)methanamine: This compound has a single methyl group at the 4 position and a methanamine group at the 2 position.

    (4,6-Dimethylpyridin-3-YL)methanamine hydrochloride: This compound features a similar structure but with the methanamine group at the 3 position and in hydrochloride form.

Uniqueness

(4,6-Dimethylpyridin-2-YL)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

(4,6-dimethylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRILBGVODOPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76457-15-3
Record name 1-(4,6-dimethylpyridin-2-yl)methanamine
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